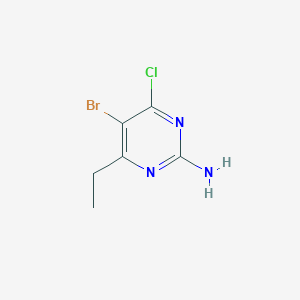

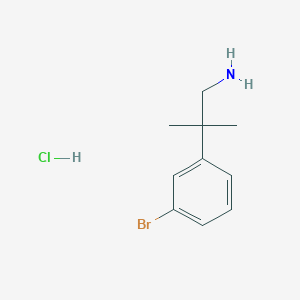

2-(3-溴苯基)-2-甲基丙胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and refractive index .科学研究应用

- Medicinal Chemistry : This compound has been extensively studied in the field of medicinal chemistry. It is also known as R-Baclofen, which is a derivative of Baclofen, a drug used to treat spasticity.

- Asymmetric Synthesis : This compound has been used in the condensation of propiophenone with methyl and bornyl acetates, leading to the synthesis of S-(+)-3-hydroxy-3-phenylvaleric acid.

- Anticonvulsant Activity and Sodium Channel Blocking : This compound has been used in the synthesis of new 3-aminopyrroles and their significant anticonvulsant activity, with one compound showing protective effects in rat models.

- Amino Acid Biosynthesis : This compound has been used in investigations on how mixed rumen micro-organisms incorporate labelled acetate into amino acids.

- Inhibition of Carbonic Anhydrase and Acetylcholinesterase Enzymes : This compound has been used in the synthesis of bromophenol derivatives as effective inhibitors of human carbonic anhydrase and acetylcholinesterase enzymes.

- Antioxidant Activity : This compound has been used in the isolation of naturally occurring bromophenols from marine red alga, demonstrating potent antioxidant activities stronger than standard controls.

-

Suzuki–Miyaura Coupling : This is a type of cross-coupling reaction, used in organic chemistry to synthesize carbon-carbon bonds. The reaction involves the coupling of a boron compound and a halide catalyzed by a palladium(0) complex .

-

Bromophenols Production : Bromophenols are organic compounds that consist of hydroxyl groups and bromine atoms bonded to a benzene ring. They can be viewed as hydroxyl derivatives of bromobenzene, or as brominated derivatives of phenol . These compounds have various applications in different fields, including medicinal chemistry, environmental science, and materials science .

-

Electrophilic Aromatic Substitution : This is a reaction in which an atom, usually hydrogen, attached to an aromatic system, is replaced by an electrophile. The most important reactions of this type that take place are aromatic sulfonations, aromatic nitration, aromatic halogenation, aromatic alkylation, and aromatic acylation .

-

Radiosynthesis of Fluorine Compounds : A compound similar to the one you’re interested in, 2-[18F]fluorine-N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine [2-18F-PD153035], was synthesized for use in biodistribution and micro-PET studies in mice . This compound was obtained in 20–30% yields with more than 99% radiochemical purity .

-

Synthesis of Borinic Acid Derivatives : Borinic acids and their derivatives are a subclass of organoboron compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials . Compounds similar to “2-(3-Bromophenyl)-2-methylpropylamine HCl” could potentially be used in the synthesis of these borinic acid derivatives .

-

Synthesis of Imidazo[2,1-b]oxazole Derivatives : A compound similar to the one you’re interested in, 2-(3-Bromophenyl)imidazo[2,1-b]oxazole, was synthesized using a microwave-assisted reaction . This compound could potentially have applications in various fields, including medicinal chemistry .

安全和危害

未来方向

属性

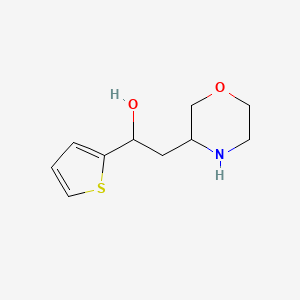

IUPAC Name |

2-(3-bromophenyl)-2-methylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN.ClH/c1-10(2,7-12)8-4-3-5-9(11)6-8;/h3-6H,7,12H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBUIPMDQYGKEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=CC(=CC=C1)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromophenyl)-2-methylpropylamine HCl | |

CAS RN |

1365271-44-8 |

Source

|

| Record name | Benzeneethanamine, 3-bromo-β,β-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo-pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B1377999.png)

![[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride](/img/structure/B1378005.png)